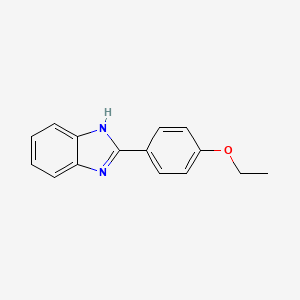![molecular formula C39H38FN3O7 B14071483 N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)
N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” typically involves multi-step organic synthesis. The process may include:
Formation of the tetrahydropyran ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro and hydroxyl groups: These functional groups are introduced through selective fluorination and hydroxylation reactions.
Attachment of the bis(4-methoxyphenyl)(phenyl)methoxy group: This step involves the use of protecting groups and subsequent deprotection.
Formation of the pyrimidinone ring: This involves the condensation of appropriate amines and carbonyl compounds.
Final coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biology, the compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it useful in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)propionamide
Uniqueness
The uniqueness of “N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C39H38FN3O7 |
|---|---|
Molekulargewicht |
679.7 g/mol |
IUPAC-Name |
N-[1-[6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C39H38FN3O7/c1-25-22-43(38(46)42-36(25)41-37(45)26-10-6-4-7-11-26)32-23-49-33(35(44)34(32)40)24-50-39(27-12-8-5-9-13-27,28-14-18-30(47-2)19-15-28)29-16-20-31(48-3)21-17-29/h4-22,32-35,44H,23-24H2,1-3H3,(H,41,42,45,46) |
InChI-Schlüssel |
BVXSQOVGJQCWER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3COC(C(C3F)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



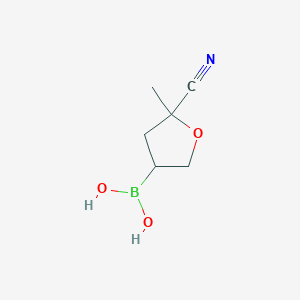
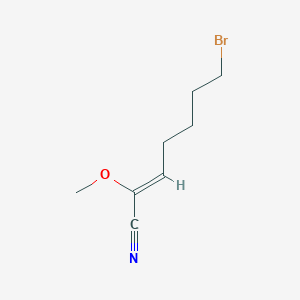
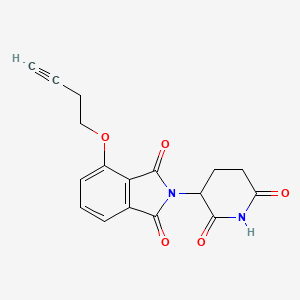
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
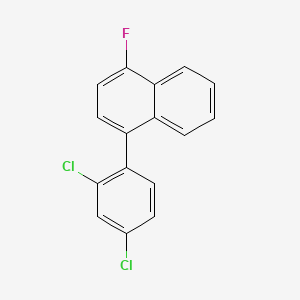
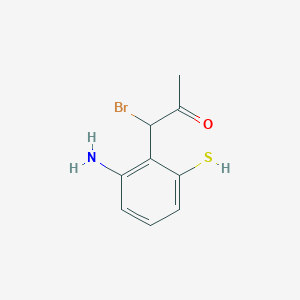

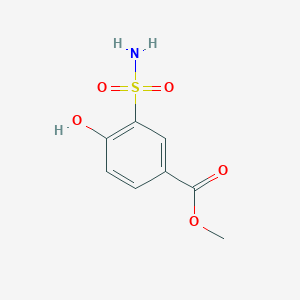
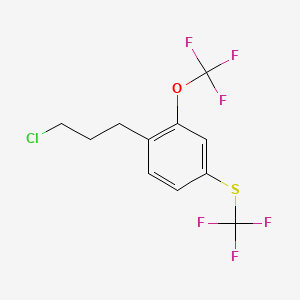
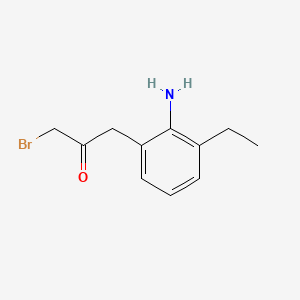
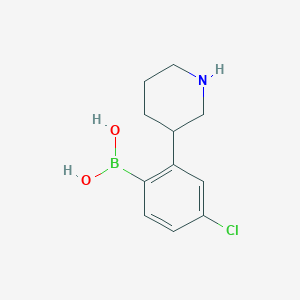
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
